molecular formula C14H17N3O2 B2600203 3,3-Dimethyl-1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-2-carbonitrile CAS No. 2129215-55-8

3,3-Dimethyl-1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-2-carbonitrile

Cat. No. B2600203
CAS RN: 2129215-55-8
M. Wt: 259.309
InChI Key: DWJWFSTWYQRYEU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative and is also known as DPC or DPC 333.

Mechanism Of Action

The mechanism of action of DPC 333 is not fully understood, but it is believed to act on the prostaglandin pathway, which is involved in the regulation of inflammation and pain. DPC 333 has been shown to inhibit the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
DPC 333 has been found to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. DPC 333 has also been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using DPC 333 in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. Its anti-inflammatory and analgesic properties make it an attractive option for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on DPC 333. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its potential as a drug candidate for the treatment of pain and inflammation in humans. Additionally, DPC 333 could be used as a tool compound to study the prostaglandin pathway and its role in inflammation and pain.

Synthesis Methods

The synthesis of DPC 333 involves the reaction of 3,3-dimethylpiperidine-2,6-dione with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with acid to obtain DPC 333. This synthesis method has been reported in the literature and has been used by researchers to obtain DPC 333 for their studies.

Scientific Research Applications

DPC 333 has been used in various scientific studies due to its potential applications in different fields. One of the major areas of research is in the field of medicinal chemistry. DPC 333 has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

3,3-dimethyl-1-(2-oxo-1H-pyridine-3-carbonyl)piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2)6-4-8-17(11(14)9-15)13(19)10-5-3-7-16-12(10)18/h3,5,7,11H,4,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWFSTWYQRYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC=CNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxypyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

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